![molecular formula C11H14N6S2 B5662890 N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5662890.png)
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves multistep reactions, including the treatment of dimethyl pyrazole with ethylchloroacetate and subsequent reactions with thiosemicarbazide and mineral acids to produce thiadiazole derivatives. Further modifications can lead to a variety of structurally related compounds with different substituents (Al-Smaisim, 2012).
Molecular Structure Analysis
The molecular structure of thiadiazole and pyrazole derivatives has been extensively characterized using techniques such as IR, NMR, and X-ray crystallography. These studies provide insights into the compounds' geometrical parameters and the nature of intramolecular and intermolecular bonding, which are crucial for understanding their chemical behavior (Dani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole and pyrazole derivatives are influenced by the presence of various functional groups, which can undergo nucleophilic substitution, cyclization, and condensation reactions. The reactivity of these compounds is further modulated by the electronic and steric effects of the substituents, leading to a wide range of chemical behaviors (Koyioni et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole and pyrazole derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. X-ray crystallography studies reveal that these compounds often crystallize in various space groups, with the molecular packing being affected by hydrogen bonding and other non-covalent interactions (Wawrzycka-Gorczyca et al., 2011).
properties
IUPAC Name |
N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S2/c1-4-7-14-15-8(18-7)5-12-11-13-10-9(19-11)6(2)16-17(10)3/h4-5H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYFKOWNLCLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CNC2=NC3=C(S2)C(=NN3C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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